3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose

Description

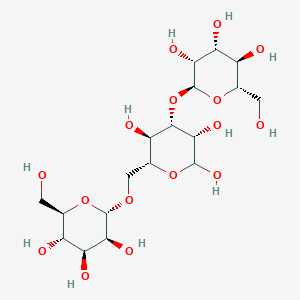

3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose is a branched trisaccharide composed of three D-mannose units linked via α(1→3) and α(1→6) glycosidic bonds. This structure mimics the core oligosaccharides found in N-linked glycoproteins, making it a critical tool for studying carbohydrate-protein interactions, particularly with lectins like concanavalin A (ConA) . Its synthetic analogs, such as methyl and octyl glycosides, are widely used in glycobiology to probe enzymatic activity (e.g., N-acetylglucosaminyltransferase-I) and immune recognition pathways .

Structure

3D Structure

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5+,6-,7-,8+,9-,10+,11-,12+,13-,14+,15+,16?,17+,18+/m1/s1 |

InChI Key |

KJZMZIMBDAXZCX-CFHCCONSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of β-Mannosidic Linkages

The foundational synthesis of 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose involves sequential alkylation and glycosylation steps. In a seminal study, researchers utilized 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose as the starting material, reacting it with octyl iodide under basic conditions to form the β-mannosidic linkage via 1-O-alkylation. This step capitalizes on the nucleophilic displacement of the anomeric acetate, yielding octyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside. The acetyl groups serve as transient protections, enabling subsequent regioselective modifications.

Glycosylation with Acetobromomannose

Following deprotection, the resulting octyl β-D-mannopyranoside undergoes glycosylation with acetobromomannose in the presence of silver triflate as a promoter. This step introduces the first α-D-mannopyranosyl moiety at the C3 position of the core mannose. The reaction proceeds via an SN2 mechanism, with the bromide leaving group facilitating the formation of the α-glycosidic bond. A critical innovation in this method is the use of limiting acetobromomannose to prevent over-glycosylation, ensuring monosubstitution at the C3 hydroxyl.

Second Glycosylation at C6

The final α-mannopyranosyl group is introduced at the C6 position using a similar glycosylation protocol. Here, the unprotected C6 hydroxyl of the intermediate reacts with a second equivalent of acetobromomannose under kinetic control, achieving a 62% overall yield for the trisaccharide. The product’s identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with -NMR revealing distinct anomeric proton signals at δ 5.12 (α-configuration) and δ 4.68 (β-configuration).

Direct 2,3-O-Isopropylidenation for Regioselective Protection

Regioselective Isopropylidene Formation

A breakthrough in trisaccharide synthesis emerged with the development of direct 2,3-O-isopropylidenation of α-D-mannopyranosides. Jiang et al. demonstrated that treating α-D-mannopyranoside derivatives with catalytic p-toluenesulfonic acid (TsOH·HO) selectively forms a 2,3-O-isopropylidene protecting group, leaving the C6 hydroxyl exposed for subsequent glycosylation. This method achieves >90% regioselectivity, streamlining the synthesis by reducing the need for multi-step protection-deprotection sequences.

Branching via Sequential Glycosylation

With the C2 and C3 positions masked, the C6 hydroxyl is glycosylated using a trichloroacetimidate donor under Lewis acid catalysis (e.g., BF·EtO). The isopropylidene group is subsequently removed via acidic hydrolysis (0.1 M HCl in THF), unveiling the C2 and C3 hydroxyls for a second glycosylation step. This approach yields 3,6-branched mannose trisaccharides in 58–67% yield, with minimal side products.

Benzoylation Strategies for Enhanced Stability

Tetra-O-Benzoyl Protection

Early synthetic routes employed perbenzoylated intermediates to enhance solubility and stability. For example, 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide serves as a key glycosyl donor, reacting with methanol to form methyl β-D-mannopyranoside derivatives. The benzoyl groups stabilize the intermediate against premature hydrolysis, enabling high-yielding glycosylation at both C3 and C6 positions.

Orthogonal Deprotection

Post-glycosylation, the benzoyl groups are removed via Zemplén transesterification (NaOMe/MeOH), regenerating the free hydroxyls. This method’s robustness is evidenced by its application in synthesizing octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, a structural analog of the target trisaccharide.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Anomeric Control

The α-configuration of the mannopyranosyl linkages is critically dependent on reaction kinetics. Using participating protecting groups (e.g., acetyl or benzoyl) at C2 ensures neighboring-group participation, favoring α-selectivity. In contrast, non-participating groups (e.g., benzyl) lead to β-anomer predominance, necessitating careful selection of protective strategies.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance glycosylation efficiency by stabilizing oxocarbenium ion intermediates. Elevated temperatures (40–60°C) accelerate reaction rates but risk side reactions, such as aglycon transfer . Optimal conditions balance reactivity and selectivity, often requiring iterative optimization.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups into carbonyl groups, often using reagents like periodic acid.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reagents like sodium borohydride.

Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Periodic acid (HIO4) under mild conditions.

Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.

Substitution: Halides (e.g., HCl) or sulfonates (e.g., tosyl chloride) in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex carbohydrates and as a building block for oligosaccharides and polysaccharides.

Biology: Studied for its role in cell signaling and recognition processes.

Medicine: Investigated for its potential antiviral and anti-inflammatory properties.

Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 3,6-Di-o-(a-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. It can modulate the activity of glycosidases and glycosyltransferases, affecting the synthesis and breakdown of glycoconjugates. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to effectively compete with endogenous molecules, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Binding Specificity

The trisaccharide’s unique 3,6-branching distinguishes it from related mannosides. Key structural and functional comparisons include:

Table 1: Structural and Functional Comparison of Mannose Derivatives

Thermodynamic and Conformational Differences

- Binding Enthalpy: The trisaccharide exhibits a significantly higher −ΔH value (binding enthalpy) compared to methyl-α-D-mannopyranoside, indicating extended hydrogen-bonding networks with ConA’s Tyr12, Asp16, and Pro13 residues .

- Conformational Flexibility : Unlike linear analogs (e.g., Man2), the 3,6-branched structure adopts a "diamond-like" conformation, enabling dual binding modes in ConA’s tetrameric form. In three subunits, it binds similarly to Naismith and Field’s model, while the fourth subunit shows alternative hydrogen bonding (e.g., O4C interaction with Thr15) .

Key Research Findings

ConA Binding: X-ray crystallography reveals the trisaccharide occupies an extended cleft in ConA, with O3C and O4C forming hydrogen bonds to Thr15 and Asp12. This contrasts with monosaccharides, which only occupy the primary site .

Enzymatic Processing : The octyl glycoside derivative is a substrate for GlcNAcT-I, a key enzyme in N-glycan biosynthesis, with a KM of 585 µM .

Microarray Utility: Immobilized 3,6-di-O-mannopyranosyl-D-mannopyranose retains binding specificity in SPR imaging, outperforming Man2 and monosaccharides in lectin affinity studies .

Notes

Structural Uniqueness : The 3,6-branching pattern is critical for mimicking natural N-glycan cores, enabling studies on immune evasion by pathogens (e.g., HIV gp120) .

Synthetic Challenges : Achieving regioselective α(1→3) and α(1→6) linkages requires advanced protecting group strategies, such as benzylidene acetal intermediates .

Thermodynamic Paradox: Despite higher enthalpy, entropy penalties reduce overall binding free energy compared to simpler mannosides, underscoring the trade-off in multivalent interactions .

This comparative analysis underscores the trisaccharide’s versatility as a probe for glycobiology and its structural uniqueness in mediating high-specificity interactions with lectins and enzymes.

Biological Activity

3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose, commonly referred to as a complex glycoside, is a compound of significant interest due to its biological activities and potential applications in biochemistry and medicinal chemistry. This article examines its biological activity, focusing on its interactions with enzymes, cellular processes, and potential therapeutic uses.

Chemical Structure and Properties

3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose is characterized by two α-D-mannopyranosyl units linked to a D-mannopyranose core. Its molecular formula is , reflecting its glycosidic nature. The structural features of this compound facilitate its interactions with various biological systems, particularly through enzyme-substrate relationships.

Enzyme Interactions

One of the notable biological activities of 3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose is its role as an acceptor substrate for glycosyltransferases. Specifically, it has been shown to interact effectively with N-acetylglucosaminyltransferase-1 (GlcNAc-T1), which is crucial in glycoprotein biosynthesis. The kinetic parameters for this interaction have been reported with a Michaelis constant () of approximately 585 µM, indicating a moderate affinity for the enzyme .

Cellular Processes

The compound's ability to bind to specific lectins, such as Concanavalin A, demonstrates its importance in cell signaling and adhesion processes. Such interactions are critical for understanding how carbohydrates influence cellular functions and may play a role in immune response modulation .

Case Studies

Several studies have explored the biological implications of 3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose:

- Glycoprotein Biosynthesis : In vitro studies indicated that the compound enhances glycoprotein synthesis by acting as an acceptor for glycosyltransferases, suggesting potential applications in therapeutic glycoprotein production.

- Cell Adhesion : Research has demonstrated that mannosides like this compound can promote cell adhesion through interactions with mannose-specific lectins, which may have implications in tissue engineering and regenerative medicine.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against certain pathogens, although further studies are required to elucidate the mechanisms involved.

Comparative Analysis

To provide a clearer understanding of the unique features of 3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose relative to related compounds, the following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,6-Di-o-(α-D-mannopyranosyl)-D-mannopyranose | C12H22O11 | Acts as an acceptor for glycosyltransferases; binds to Concanavalin A |

| Octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside | C26H48O | Hydrophobic properties enhance interactions with cellular membranes |

| Mannobiose | C12H22O11 | Simple disaccharide; less complex than the studied compound |

Q & A

Q. What established synthetic routes are used for 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose, and what glycosylation strategies ensure stereochemical fidelity?

The synthesis typically employs sequential glycosylation reactions using thioglycoside or benzyl-protected mannopyranosyl donors. Key steps include:

- Regioselective protection : Benzyl or acetyl groups protect hydroxyl positions to direct glycosylation at C3 and C6 .

- Glycosylation conditions : N-Iodosuccinimide (NIS) and silver triflate (AgOTf) activate thioglycoside donors at low temperatures (−30°C), ensuring α-linkage formation .

- Deprotection : Catalytic hydrogenation (Pd(OH)₂/C) removes benzyl groups, followed by base-mediated deacetylation .

Q. How is NMR spectroscopy applied to confirm the stereochemistry of synthetic 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose?

- ¹H-NMR : Anomeric proton signals (δ 4.7–5.3 ppm) with coupling constants (³J₁,₂ ≈ 1.5–1.9 Hz) confirm α-configuration .

- ¹³C-NMR : Chemical shifts for C1 (~100–102 ppm) and carbon-proton coupling constants (¹JCH ≈ 170–172 Hz) validate glycosidic linkages .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in branched structures .

Q. What role does this trisaccharide play in studying mannose-binding lectins?

Its branched structure mimics natural high-mannose glycans, enabling research into:

- Immune receptors : Binding assays with dendritic cell-specific ICAM-3-grabbing non-integrin (DC-SIGN) reveal interaction thermodynamics .

- Pathogen recognition : Competitive inhibition studies with viral envelope glycoproteins (e.g., HIV gp120) quantify binding affinities .

Q. Which mass spectrometry (MS) techniques characterize synthetic 3,6-Di-O-(α-D-mannopyranosyl)-D-mannopyranose?

- MALDI-TOF/MS : Determines molecular weight (calc. for C₁₈H₃₂O₁₆: 504.18 Da) and detects side products .

- ESI-MS/MS : Fragmentation patterns (e.g., cross-ring cleavages) confirm branching and linkage positions .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this trisaccharide?

- Quantum mechanical calculations : Predict glycosylation transition states to identify optimal donor/acceptor pairs (e.g., benzyl vs. acetyl protections) .

- Reaction path modeling : Density Functional Theory (DFT) assesses steric and electronic effects on regioselectivity, reducing trial-and-error approaches .

Q. What challenges arise in achieving regioselective glycosylation, and how are they addressed?

- Competing reactivity : C3 and C6 hydroxyls exhibit similar nucleophilicity. Solution: Use bulky protecting groups (e.g., trityl) to block undesired positions .

- Side reactions : Orthoester formation during glycosylation. Mitigation: Fine-tune promoter systems (e.g., DMF-stabilized AgOTf) .

Q. How can contradictory binding affinity data in lectin studies be resolved?

- Surface plasmon resonance (SPR) : Measures real-time kinetics (ka/kd) to distinguish nonspecific binding .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate stoichiometry .

- X-ray crystallography : Resolves 3D binding modes, identifying key hydrogen bonds with mannose-binding pockets .

Methodological Notes

- Stereochemical validation : Combine NOESY (nuclear Overhauser effect) with circular dichroism (CD) to confirm anomeric configurations .

- Purity assessment : Use hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) for polar glycans .

- Data reconciliation : Cross-reference computational predictions (e.g., Glycam force field) with experimental MS/NMR to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.